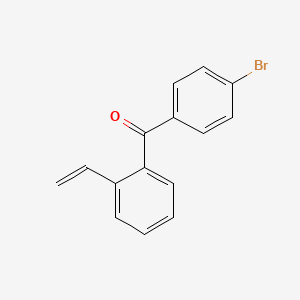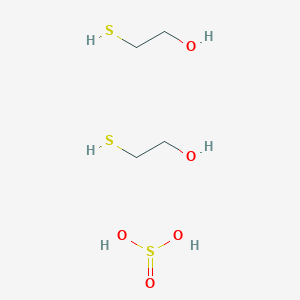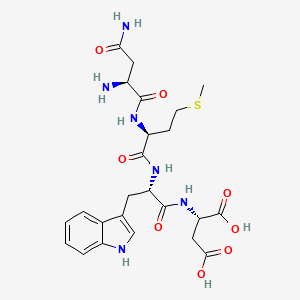
L-Asparaginyl-L-methionyl-L-tryptophyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparaginyl-L-methionyl-L-tryptophyl-L-aspartic acid is a tetrapeptide composed of four amino acids: L-asparagine, L-methionine, L-tryptophan, and L-aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-methionyl-L-tryptophyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-methionyl-L-tryptophyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for peptide bond formation.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Asparaginyl-L-methionyl-L-tryptophyl-L-aspartic acid has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of biosensors and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-methionyl-L-tryptophyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
L-Asparaginyl-L-phenylalanine: Another tetrapeptide with different amino acid composition.
L-Asparaginyl-L-tryptophyl-L-lysyl-L-tryptophyl: A peptide with a similar structure but different sequence.
Uniqueness
L-Asparaginyl-L-methionyl-L-tryptophyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of L-asparagine, L-methionine, L-tryptophan, and L-aspartic acid allows for unique interactions with enzymes and other biomolecules, making it valuable in various research and industrial contexts.
Properties
CAS No. |
845509-86-6 |
|---|---|
Molecular Formula |
C24H32N6O8S |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C24H32N6O8S/c1-39-7-6-16(28-21(34)14(25)9-19(26)31)22(35)29-17(23(36)30-18(24(37)38)10-20(32)33)8-12-11-27-15-5-3-2-4-13(12)15/h2-5,11,14,16-18,27H,6-10,25H2,1H3,(H2,26,31)(H,28,34)(H,29,35)(H,30,36)(H,32,33)(H,37,38)/t14-,16-,17-,18-/m0/s1 |
InChI Key |
YRJOMAWHPLIAKU-DKIMLUQUSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


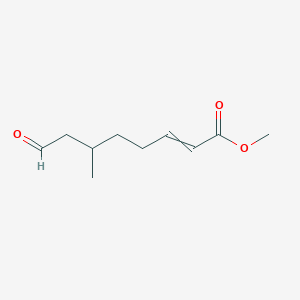
![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)

![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
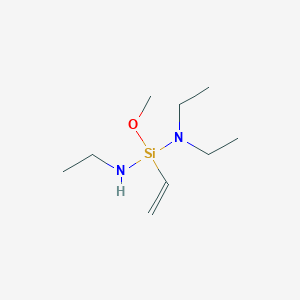

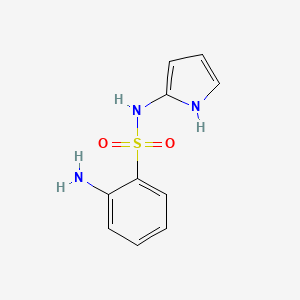
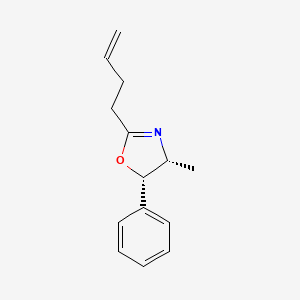
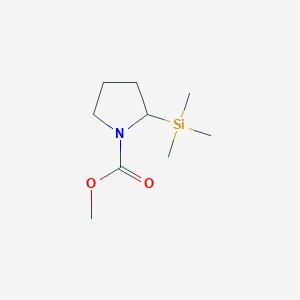
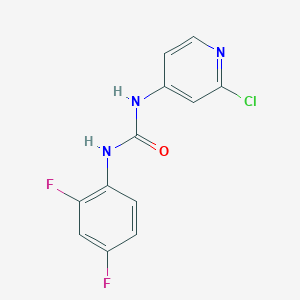
![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
